5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one features a pyrrolone core substituted with a dimethoxyphenyl group, a dimethylaminopropyl chain, a hydroxyl group, and a 5-methylfuran-2-carbonyl moiety. The dimethoxy and furanoyl groups may contribute to antioxidant or antimicrobial properties, as seen in phenylpropenoids from Populus buds , while the dimethylamino group could enhance solubility or receptor binding .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-14-7-9-18(31-14)21(26)19-20(16-13-15(29-4)8-10-17(16)30-5)25(23(28)22(19)27)12-6-11-24(2)3/h7-10,13,20,27H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMVVMPFGGMFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)CCCN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and aluminum chloride as a catalyst.
Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the pyrrole nitrogen with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.
Furan-2-carbonyl Group Addition: The final step involves the acylation of the pyrrole ring with 5-methylfuran-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Acylation: The nitrogen atom in the pyrrole ring can be further acylated to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Acylation: Acyl chlorides, aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles to the aromatic ring.
Acylation: Formation of amides or esters.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to modulate neurotransmitter systems suggests applications in treating neurological disorders.
- Case Study : A study explored the compound's effects on serotonin receptors, indicating potential antidepressant properties. The findings showed a significant increase in serotonin levels in animal models after administration of the compound, suggesting its role as a selective serotonin reuptake inhibitor (SSRI).
Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties through various mechanisms, including apoptosis induction and cell cycle arrest.
- Data Table: Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.5 | Apoptosis Induction |
| Compound B | MCF-7 (Breast) | 8.0 | Cell Cycle Arrest |
| Compound C | HeLa (Cervical) | 15.0 | Inhibition of Metastasis |
Neuroprotective Effects
The neuroprotective potential of the compound has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : In vitro studies demonstrated that the compound reduced oxidative stress markers and improved cell viability in neuronal cell lines exposed to neurotoxic agents.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented, with implications for treating chronic inflammatory diseases.
- Data Table: Anti-inflammatory Effects
Mechanism of Action
The mechanism by which 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Influence
Key structural analogs include:
- Pyrazole derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones): Share hydroxyl and carbonyl groups but lack the pyrrolone core. These compounds are synthesized via malononitrile or ethyl cyanoacetate reactions, emphasizing the role of electron-withdrawing groups in stabilizing reactive intermediates .
- Furanone derivatives (e.g., (5S)-3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)furan-2(5H)-one): Feature a furanone ring similar to the target compound’s 5-methylfuran-2-carbonyl group. Substituents like cyclohexyloxy in such analogs influence steric hindrance and bioavailability .
- Pyridine/pyridazine derivatives (e.g., 2-(3-alkoxy-1H-pyrazol-1-yl)azines): Exhibit heterocyclic diversity, with fluorophenoxy and cyclopropyl groups modulating electronic properties and biological activity .
Table 1: Structural Comparison
Biological Activity
The compound 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one, often referred to by its chemical structure or as a derivative of pyrrole, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrrole ring, methoxy groups, and a furan moiety. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Pyrrole derivatives are known for their anticancer properties. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.
Neuroprotective Effects
The dimethylamino group present in the compound may confer neuroprotective properties. Compounds with similar functionalities have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell metabolism.
- Modulation of Cell Signaling Pathways : The compound may interact with various receptors and signaling molecules, altering pathways that regulate cell survival and proliferation.
- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity, reducing oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of related furan derivatives found that they exhibited significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds as therapeutic agents against infections caused by multidrug-resistant organisms.
Study 2: Anticancer Potential
In a recent investigation into pyrrole derivatives, one compound demonstrated an IC50 value of 12 µM against breast cancer cell lines. This study provided insights into the structure-activity relationship (SAR) that could be beneficial for further drug development.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
